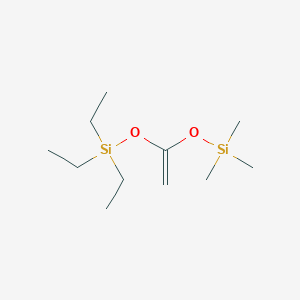
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is a complex organic compound characterized by its unique structure, which includes silicon atoms integrated into its carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of siloxane bonds.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state and potentially breaking silicon-oxygen bonds.
Substitution: Substitution reactions can occur at the silicon or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a range of organosilicon compounds.
Aplicaciones Científicas De Investigación
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane involves its interaction with molecular targets through its silicon and carbon atoms. The pathways involved may include the formation of stable siloxane bonds and interactions with organic molecules, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-2,2-dipyridyl: Known for forming complexes with metal ions.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Shares a similar bicyclic structure but lacks silicon atoms.
4,4-Dimethyl-5-methylene-1,3-dioxolane-2-one: Contains a dioxolane ring but differs in its overall structure and properties.
Uniqueness
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is unique due to the presence of silicon atoms within its structure, which imparts distinct chemical and physical properties not found in purely carbon-based compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
193144-40-0 |
|---|---|
Fórmula molecular |
C11H26O2Si2 |
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
triethyl(1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-15(9-2,10-3)13-11(4)12-14(5,6)7/h4,8-10H2,1-3,5-7H3 |
Clave InChI |
DUVLULIVTUSSBP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
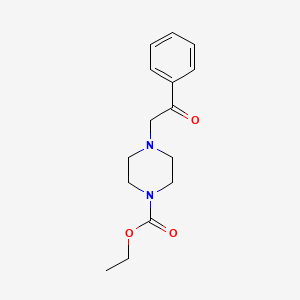
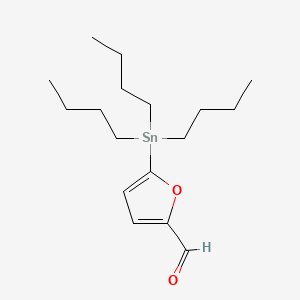
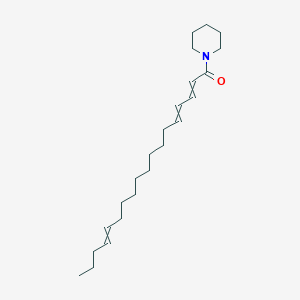
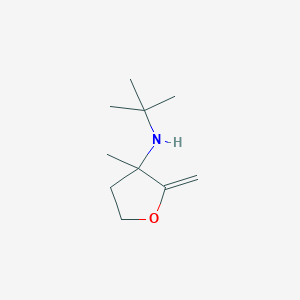
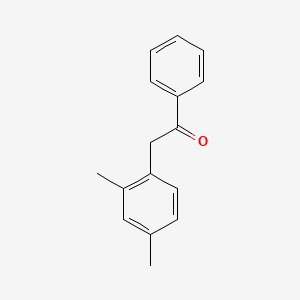
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
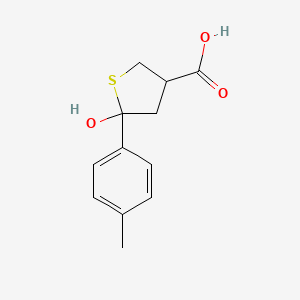
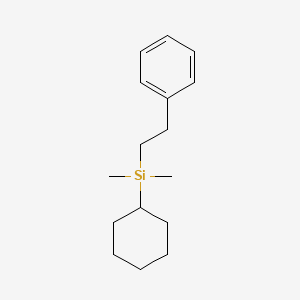
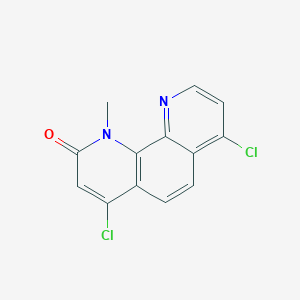
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
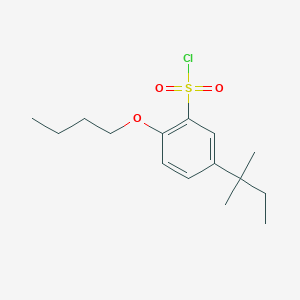
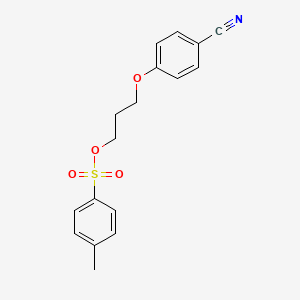
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
